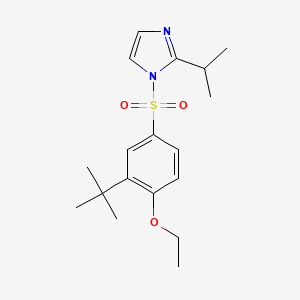

1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Description

1-((3-(tert-Butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a sulfonylimidazole derivative characterized by a phenylsulfonyl group substituted with a tert-butyl moiety at the 3-position and an ethoxy group at the 4-position. The imidazole ring is further functionalized with an isopropyl group at the 2-position.

Properties

IUPAC Name |

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-7-23-16-9-8-14(12-15(16)18(4,5)6)24(21,22)20-11-10-19-17(20)13(2)3/h8-13H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDLCHARXRSRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2C(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an aldehyde.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.

Alkylation and Ethoxylation: The tert-butyl and ethoxy groups are introduced through alkylation reactions, often using alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent, particularly due to its interactions with specific biological targets. Its structure, featuring an imidazole ring and a sulfonyl group, is reminiscent of other biologically active imidazole derivatives known for their diverse therapeutic effects.

Antimicrobial Activity

Imidazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds similar to 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole demonstrate activity against various pathogens, including bacteria and fungi. For instance, modifications in the imidazole structure can enhance its binding affinity to bacterial proteins, thereby increasing its efficacy as an antimicrobial agent .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer activities. The presence of the sulfonyl group in this compound may contribute to its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further development .

Receptor Binding Affinity

Research has highlighted the compound's binding affinity to various receptors, including the pregnane X receptor (PXR). Compounds with similar structures have been shown to act as inverse agonists or antagonists at PXR, which plays a crucial role in drug metabolism and transport . This property could be leveraged in drug design to modulate metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is another area of interest. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies suggest that structural modifications can enhance anti-inflammatory activity, potentially leading to new therapeutic agents .

Enzyme Inhibition

The sulfonyl group in this compound may facilitate interactions with various enzymes, leading to inhibition of their activity. This characteristic is crucial for developing drugs targeting specific enzymes involved in disease processes, particularly in cancer and infectious diseases .

Protein Interaction Studies

Due to its structural similarity with histidine, an essential amino acid in many proteins, this compound can effectively bind to protein molecules, influencing their function and stability. This property is valuable for studying protein-ligand interactions and understanding biochemical pathways .

Case Studies

Mechanism of Action

The mechanism of action of 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other sulfonylimidazole derivatives, differing primarily in substituent size, electronic properties, and spatial arrangement. Key analogues include:

- Substituent Size and Bioactivity: The tert-butyl group in the target compound introduces steric bulk, which may reduce cell permeability or target binding compared to smaller substituents like methylsulfonyl or aminosulfonyl (e.g., , Compounds 2–3). Smaller sulfonyl groups correlate with enhanced cytotoxic activity against cancer cell lines (e.g., COLO 205, SK-MEL-2) . Ethoxy and isopropyl groups in analogous compounds () suggest moderate lipophilicity, which could influence solubility and metabolic stability.

Physicochemical Properties

- Molecular Weight : Estimated at ~395 g/mol (based on formula C₁₈H₂₅N₂O₃S), which is higher than analogues like 5-O-methylsulfonyl-seco-CI (). Increased molecular weight may impact bioavailability.

Biological Activity

The compound 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a derivative of imidazole known for its diverse biological activities. Imidazole and its derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a sulfonyl group, an ethoxyphenyl moiety, and an isopropyl substitution on the imidazole ring, which contribute to its biological activity.

The biological activity of imidazole derivatives often involves interactions with various biological targets. The sulfonyl group in this compound may enhance binding affinity to specific receptors or enzymes. For example, studies have shown that similar compounds can act as antagonists or inverse agonists at the human pregnane X receptor (hPXR), which plays a crucial role in drug metabolism and transport .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have demonstrated potent activity against various bacterial strains. For instance, certain imidazole derivatives showed IC50 values in the nanomolar range against Escherichia coli and Staphylococcus aureus . The specific compound under discussion may exhibit comparable antibacterial efficacy due to its structural similarities.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of imidazole derivatives. The presence of bulky groups like tert-butyl enhances lipophilicity and may improve receptor binding affinity. For instance, modifications at the 3-position of the phenyl ring significantly affect binding potency to hPXR .

Comparative SAR Data

| Compound | Structure | Binding Affinity (IC50) | Biological Activity |

|---|---|---|---|

| Compound A | 3-tert-butyl | 0.65 μM | Antagonistic |

| Compound B | 3-methyl | >10 μM | No activity |

| Compound C | 3-(tert-butyl)phenyl | 0.21 μM | Strong inverse agonist |

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

- Antibacterial Activity : A study reported that specific imidazole derivatives exhibited potent activity against MRSA with MIC values as low as 0.25 µg/mL . These findings underscore the potential for developing new antibacterial agents based on this scaffold.

- Antifungal Activity : Another investigation highlighted that certain imidazole compounds showed significant antifungal effects against Candida neoformans, indicating a broad spectrum of action .

Q & A

Basic: What are the optimal synthetic routes for 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole, considering yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation : React 3-(tert-butyl)-4-ethoxyphenylsulfonyl chloride with 2-isopropylimidazole under anhydrous conditions (e.g., DCM, 0–5°C) to ensure regioselectivity and minimize side reactions .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Yield optimization (>70%) is achievable by controlling stoichiometry (1:1.2 molar ratio of imidazole to sulfonyl chloride) .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of techniques ensures comprehensive structural validation:

NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, ethoxy quartet at ~3.4–4.2 ppm) .

Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ mode) to verify molecular ion peaks and rule out impurities .

FTIR : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .

HPLC-PDA : Assess purity (>98%) and detect isomeric byproducts .

Advanced: How can researchers resolve discrepancies in biological activity data observed across different assays for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or stereochemical factors:

Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell line viability) .

Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., PDE inhibition) with cellular uptake studies to differentiate target-specific vs. off-target effects .

Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as racemic mixtures can skew activity data .

Advanced: What methodologies are recommended for studying the sulfone group's role in the compound's reactivity and interaction with biological targets?

Methodological Answer:

Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict sulfone interactions with target proteins (e.g., PDE5 active site) .

Competitive Binding Assays : Use fluorophore-labeled sulfone analogs to quantify binding affinity (Kd) via fluorescence polarization .

Proteolytic Stability Assays : Compare degradation rates of sulfone-containing vs. sulfonamide analogs in plasma to assess metabolic resistance .

Basic: What strategies mitigate common side reactions during the sulfonylation step in synthesizing this compound?

Methodological Answer:

Temperature Control : Maintain reaction at 0–5°C to suppress sulfonic acid formation .

Moisture-Free Conditions : Use anhydrous solvents (e.g., DCM) and molecular sieves to prevent hydrolysis of sulfonyl chloride .

Catalyst Optimization : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce dimerization .

Advanced: How to design experiments to investigate the impact of tert-butyl and ethoxy substituents on the compound's physicochemical properties?

Methodological Answer:

Comparative Analogue Synthesis : Prepare derivatives with varying substituents (e.g., methyl instead of tert-butyl) and compare logP (octanol/water partition) and solubility profiles .

Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to correlate substituent bulk (tert-butyl) with melting point elevation .

Crystallography : Solve X-ray structures to analyze steric effects of tert-butyl on molecular packing and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.